![molecular formula C7H8BrN3 B2859645 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1484652-42-7](/img/structure/B2859645.png)
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the CAS Number: 1484652-42-7 . It has a molecular weight of 214.06 . The IUPAC name for this compound is (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is 1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3 . This provides a standardized way to represent the compound’s structure using text.Scientific Research Applications
Antileishmanial and Antimalarial Activities
This compound has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . These derivatives have been evaluated against Leishmania aethiopica and Plasmodium berghei, revealing significant potential as pharmacophores for developing safe and effective treatments for these diseases.
Synthesis of Imidazoles
Imidazoles are crucial in various applications, from pharmaceuticals to agrochemicals. The subject compound serves as a starting material in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .
Development of Bioactive Compounds
The versatility of the pyrazole ring in the compound allows for its use in creating a range of bioactive compounds. It has been involved in reactions with various nucleophiles to produce new heterocycles with potential biological activities .
Pharmaceutical Research
In pharmaceutical research, this compound is a valuable intermediate. It can be used to synthesize various pharmaceutical compounds, including inhibitors that have shown to act against liver alcohol dehydrogenase .
Organic Synthesis
The compound is instrumental in organic synthesis, particularly in the creation of pyrazole derivatives. These derivatives are important for their diverse pharmacological effects and are used in the synthesis of compounds with antileishmanial and antimalarial properties .
Industrial Applications
In the industrial sector, this compound is supplied for early discovery research, indicating its role in the development of new chemicals and materials . It’s also a part of unique chemical collections used for various industrial research purposes.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJWBVCGMDMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.